molecular formula C62H74ClFN8O7S B605567 ARD-69 CAS No. 2316837-10-0

ARD-69

Cat. No.: B605567
CAS No.: 2316837-10-0
M. Wt: 1129.8 g/mol
InChI Key: CWGVEMFBQJUWLU-SKTBPLDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARD-69 is a highly potent and effective proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR) . This chimeric molecule functions as a bifunctional degrader by simultaneously binding to the AR and recruiting an E3 ubiquitin ligase complex (via the VHL ligand), thereby inducing ubiquitination and subsequent proteasomal degradation of the AR protein . This mechanism offers a direct approach to eliminating the AR signaling pathway, which is a key driver in prostate cancer progression. In AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1, this compound demonstrates exceptional potency, achieving half-maximal degradation concentrations (DC50) in the sub-nanomolar to low nanomolar range (0.76 nM to 10.4 nM) . It is capable of reducing AR protein levels by more than 95% and effectively suppresses the expression of AR-regulated genes . Consequently, this compound potently inhibits cancer cell growth and has been shown to be over 100 times more potent than conventional AR antagonists in these models . Furthermore, in vivo studies confirm that a single dose of this compound can significantly reduce AR protein levels in xenograft tumor tissues, highlighting its potential as a lead compound for developing novel therapies for AR-positive, castration-resistant prostate cancer . With a molecular weight of 1128.51 g/mol and a CAS Number of 2316837-10-0, this compound is provided as a white to off-white solid powder with a purity of ≥98% . The product is intended for click chemistry applications as it contains Alkyne groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with compounds bearing Azide groups . This product is for research use only, not for human use.

Properties

CAS No.

2316837-10-0

Molecular Formula

C62H74ClFN8O7S

Molecular Weight

1129.8 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1

InChI Key

CWGVEMFBQJUWLU-SKTBPLDYSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARD-69;  ARD 69;  ARD69; 

Origin of Product

United States

Preparation Methods

VHL Ligand Preparation

The VHL ligand (compound 49a ) is synthesized via a multi-step sequence starting from tert-butyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-5-diazenyl-5-oxopentanoate. Key steps include:

  • Amidation : Coupling with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to introduce the thiourea moiety.

  • Deprotection : Removal of tert-butyl groups using trifluoroacetic acid (TFA) to yield the free carboxylic acid.

AR-Binding Moiety Derivatization

The AR-binding moiety originates from enzalutamide (compound 4 ), which is hydrolyzed to its carboxylic acid derivative (compound 50 ) using aqueous sodium hydroxide. Subsequent amidation with variably lengthened diamines generates intermediates such as 52 and 53 , which serve as precursors for linker attachment.

Sonogashira Coupling

A pivotal step involves the Sonogashira reaction between ethynylbenzene derivatives and aryl halides. For example:

  • Intermediate 57 (from compounds 55 and 56 ) undergoes Sonogashira coupling with 1-bromo-4-ethynylbenzene in the presence of PdCl₂(PPh₃)₂ and CuI to form 58 .

  • Further modification with 2-hydroxy-2-methylpropanenitrile yields 59 , which is coupled to the VHL ligand via amidation.

Piperazinyl Linker Incorporation

To enhance solubility, a piperazinyl group is introduced into the linker. Compound 20 (a precursor to this compound) is synthesized by:

  • Heck Reaction : Coupling intermediate 61 (from enzalutamide) with aryl bromide 62 to form 63 .

  • Amidation : Linking 63 with the VHL ligand through a peptide bond.

Final Assembly of this compound

The convergent synthesis of this compound involves:

  • Sonogashira Coupling : Intermediate 82 (ethynyl-containing enzalutamide derivative) reacts with aryl bromide 76 to form 83 .

  • Substitution Reaction : 83 undergoes substitution with tert-butyl 4-bromopiperidine-1-carboxylate to yield 84 .

  • Amidation : Coupling 84 with the VHL ligand (49a ) in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) to afford this compound.

Critical Analytical Data and Optimization

Linker Length and Composition

CompoundLinker Length (Atoms)AR Degradation (% at 10 nM)
15 1195
17 1178
19 1296
21 1292

Data from SAR studies reveal that linkers with 11–12 atoms and rigid ethynyl groups maximize AR degradation efficacy.

Impact of VHL Ligand Modifications

Introducing an (S)-methyl group into the VHL ligand (compound 21 ) improves VHL binding affinity by 3-fold compared to non-methylated analogs (IC₅₀ = 164 nM vs. 458 nM).

Scale-Up and Process Refinement

Solubility Enhancements

  • Piperazinyl Incorporation : Adding a piperazinyl group (compound 20 ) increases aqueous solubility by 15-fold compared to non-polar linkers.

  • Crystallization Optimization : Intermediate 10 (a carboxylic acid derivative) is purified via recrystallization in acetone, achieving >98% purity.

Yield Improvements

  • Amidation Reactions : Using HATU/DIPEA in DMF at 0°C improves yields to 85–90% for final coupling steps.

  • Sonogashira Conditions : PdCl₂(PPh₃)₂/CuI in DMF/TEA at 100°C achieves 75% yield for ethynyl-aryl couplings.

Analytical Validation

Western Blotting

This compound reduces AR protein levels by >95% in LNCaP cells within 4 hours at 100 nM, as confirmed by Western blot.

Gene Expression Profiling

At 10 nM, this compound suppresses PSA and TMPRSS2 mRNA levels by >50% in VCaP cells, demonstrating potent AR antagonism .

Chemical Reactions Analysis

Amidation for Linker Assembly

The linker is constructed via amidation between enzalutamide derivatives and VHL ligands:

  • Hydrolysis of Enzalutamide :
    Enzalutamide (compound 4) undergoes hydrolysis to yield carboxylic acid intermediate 50 .
    EnzalutamideH2O baseCompound 50 carboxylic acid \text{Enzalutamide}\xrightarrow{\text{H}_2\text{O base}}\text{Compound 50 carboxylic acid }
  • Amide Coupling :
    Intermediate 50 reacts with amines (e.g., diamines) using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF to form amide bonds :
    Compound 50+AmineHATU DIPEA DMFLinker intermediate e g 52 \text{Compound 50}+\text{Amine}\xrightarrow{\text{HATU DIPEA DMF}}\text{Linker intermediate e g 52 }

Sonogashira Coupling for Rigid Linkers

To improve potency, amide bonds in the linker are replaced with ethynyl groups via Sonogashira coupling :Aryl bromide+AlkynePdCl2(PPh3)2,CuI TEARigid ethynyl linked intermediate\text{Aryl bromide}+\text{Alkyne}\xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2,\text{CuI TEA}}\text{Rigid ethynyl linked intermediate}This reaction increases proteolytic efficiency by reducing linker flexibility.

Substitution and Cyclization

  • tert-Butyl Deprotection :
    tert-Butyl groups are removed using TFA (trifluoroacetic acid) in DCM : tert Butyl protected intermediateTFA DCMDeprotected acid\text{tert Butyl protected intermediate}\xrightarrow{\text{TFA DCM}}\text{Deprotected acid}
  • Cyclization :
    Key intermediates (e.g., 73 ) are cyclized using acetone cyanohydrin and HCl to form the VHL ligand scaffold .

Linker Optimization and SAR

Critical SAR studies revealed the impact of linker length and composition on AR degradation:

Linker Length (Atoms)Linker TypeDC50 (nM)*Dmax (%)**Reference
8–10Methylene/Amide1–570–80
11–12Methylene/Amide<1>95
11–12Ethynyl/PEGInactive0
6–12Rigid (Piperidine)0.6–10.4>90

*DC50: Concentration for 50% AR degradation. **Dmax: Maximum degradation achieved.

  • Optimal Linker : 11–12 methylene/amide units (e.g., this compound) achieved DC50 <1 nM and Dmax >95% .
  • Rigid vs. Flexible : Ethynyl or piperidine-based rigid linkers (e.g., ARD-2051) show superior degradation kinetics compared to flexible PEG linkers .

Mechanistic Validation

This compound’s degradation activity depends on:

  • Ubiquitin-Proteasome System : Inhibited by MG132 (proteasome inhibitor) and MLN4924 (NEDD8 inhibitor) .
  • Target Engagement : Blocked by AR antagonist (compound 6) or VHL ligand competitors .

Key Synthetic Intermediates

IntermediateRoleKey ReactionReference
50Enzalutamide-derived acidHydrolysis
52Amide-linked diamineAmidation
58Ethynyl-linked aryl bromideSonogashira coupling
73Cyclized VHL ligand precursorCyclization with cyanohydrin

Scientific Research Applications

In Vitro Studies

In vitro studies have shown that ARD-69 effectively reduces AR protein levels by over 95% in prostate cancer cell lines such as LNCaP and VCaP. The drug exhibits dose-dependent degradation with DC50 values of 0.86 nM and 0.76 nM, respectively, making it over 100 times more potent than existing AR antagonists like enzalutamide .

Cell Line DC50 (nM) IC50 (nM) AR Degradation (%)
LNCaP0.860.25>95
VCaP0.760.34>95
22Rv110.4183>95

In Vivo Studies

In vivo experiments using xenograft models have confirmed that a single dose of this compound significantly reduces AR levels in tumor tissues, demonstrating its potential for therapeutic application in clinical settings . The pharmacodynamics of this compound were evaluated in severe combined immunodeficient mice bearing VCaP tumors, where it showed substantial tumor growth inhibition.

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials. The potential for this compound to serve as a treatment for castration-resistant prostate cancer (CRPC) is particularly noteworthy, given the limitations of current therapies .

Case Studies and Clinical Trials

Recent advancements include ongoing clinical trials for other PROTACs targeting the androgen receptor, which may pave the way for further exploration of this compound's applications. Notably, two AR PROTACs have progressed to phase II trials since 2020, reflecting a growing interest in this therapeutic strategy .

Mechanism of Action

ARD-69 exerts its effects through the proteolysis targeting chimera (PROTAC) mechanism. It binds to the androgen receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the androgen receptor protein. This degradation suppresses androgen receptor-regulated gene expression and inhibits cell growth in androgen receptor-positive prostate cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

ARD-69 is benchmarked against other AR-targeting PROTACs and antagonists, with data summarized below:

Table 1: Comparative Analysis of AR-Targeting Compounds

Compound Type DC50 (nM) Dmax (%) Key Features Limitations References
This compound PROTAC (VHL) 0.86 (LNCaP) >95 Rapid AR degradation (4h), resistant to AR mutations, >100x potency vs. antagonists Preclinical stage; no tumor growth inhibition data
ARV-110 PROTAC (CRBN) ~1 (VCaP)* >90 Oral bioavailability; clinical efficacy in CRPC patients Lower potency vs. This compound in preclinical models
ARCC-4 PROTAC (VHL) 5 (LNCaP) >98 Degrades AR mutants (F876L, T877A); active at high androgen levels Higher DC50 vs. This compound
ARD-266 PROTAC (VHL) 0.5 (LNCaP) >95 Shorter linker; similar potency to this compound with lower molecular weight Limited in vivo data
Enzalutamide Antagonist N/A N/A Clinically approved; inhibits AR signaling Fails in castration-resistant PCa; no degradation

*ARV-110’s DC50 is inferred from PSA reduction data in preclinical studies .

Key Findings:

Potency and Speed :

  • This compound outperforms ARV-110 and ARCC-4 in DC50 values, achieving near-complete AR degradation in <4 hours . In contrast, DHT-based PROTACs and PAP508 require 12–16 hours for maximal degradation .
  • This compound’s IC50 in cell viability assays is <1 nM, surpassing AR antagonists (IC50 >100 nM) .

Resistance Mechanisms :

  • This compound and ARCC-4 degrade clinically relevant AR mutants (e.g., F876L, T877A), overcoming resistance to enzalutamide . However, ARD-61 (a structural analog) uniquely addresses AR-V7 splice variant resistance by degrading full-length AR in AR-V7+ models .

Structural Insights :

  • Linker Optimization : this compound’s 11-methylene linker enhances degradation efficiency compared to ARD-266’s shorter linker .
  • E3 Ligase Affinity : this compound’s VHL ligand affinity is critical for potency, though PROTACs with weaker VHL binding (e.g., ARD-266) retain activity, suggesting a threshold effect .

Clinical Translation :

  • ARV-110 is the only compound in clinical trials, showing tolerability and PSA reduction in CRPC patients . This compound remains preclinical but exhibits superior in vitro potency, warranting further optimization for drug-like properties .

Biological Activity

ARD-69 is a highly potent proteolysis-targeting chimera (PROTAC) designed primarily to degrade the androgen receptor (AR), which plays a crucial role in the progression of androgen-dependent cancers, particularly prostate cancer. This compound represents a novel therapeutic strategy aimed at treating castration-resistant prostate cancer by utilizing the body's ubiquitin-proteasome system to eliminate AR proteins.

The mechanism of action of this compound involves a dual-ligand approach:

  • Androgen Receptor Antagonist : One component binds to the androgen receptor, inhibiting its activity.
  • E3 Ubiquitin Ligase Recruiter : The other component engages the E3 ubiquitin ligase system, specifically through Cullin-2, facilitating the ubiquitination and subsequent degradation of the AR protein.

This targeted degradation leads to a significant reduction in AR levels and activity, which is critical for the growth of AR-positive prostate cancer cells.

Efficacy in Prostate Cancer Cell Lines

Research indicates that this compound exhibits remarkable potency in various AR-positive prostate cancer cell lines. Below are key findings regarding its biological activity:

Cell LineDC50 (nM)Reduction in AR Protein LevelEffect on Cell Growth
LNCaP0.86>95%Significant inhibition
VCaP0.76>95%Significant inhibition
22Rv110.4>95%Significant inhibition

This compound demonstrates over 100 times more potency than traditional AR antagonists, making it a promising candidate for further development in clinical settings .

In Vivo Studies

In preclinical models, a single dose of this compound was shown to effectively reduce AR protein levels in xenograft tumor tissues derived from prostate cancer cells. This reduction correlates with decreased tumor growth rates, highlighting its potential as a therapeutic agent for patients with advanced prostate cancer .

Preclinical Trials

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cell growth and apoptosis in various models. The results indicated that:

  • Cell Cycle Arrest : this compound induced cell cycle arrest in treated cells.
  • Apoptosis Induction : The compound was effective in triggering apoptotic pathways, further supporting its potential as an anti-cancer agent .

Comparative Analysis with Other Treatments

When compared to existing treatments such as enzalutamide, this compound showed superior efficacy in both cellular and xenograft models:

  • Tumor Growth Inhibition : In vivo studies demonstrated that this compound outperformed enzalutamide in inhibiting tumor growth in mouse models, suggesting its potential as a more effective treatment option for patients resistant to current therapies .

Future Directions

Given the promising results from preclinical studies, further research is warranted to explore:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in human subjects.
  • Optimization : Modifying the chemical structure of this compound to enhance its pharmacokinetic properties and reduce potential side effects.

Q & A

Q. What is the molecular mechanism by which ARD-69 induces androgen receptor (AR) degradation?

this compound operates as a PROTAC (Proteolysis Targeting Chimera), recruiting the VHL E3 ubiquitin ligase to ubiquitinate AR, marking it for proteasomal degradation. This mechanism bypasses traditional AR antagonism by directly eliminating the protein. Key steps include:

  • Binding : this compound's AR-targeting moiety (derived from enzalutamide analogs) binds AR.
  • Recruitment : Its VHL ligand engages the E3 ligase complex.
  • Ubiquitination : The AR-VHL complex triggers polyubiquitination of AR.
  • Degradation : The proteasome recognizes ubiquitinated AR for degradation .

Q. How do the degradation kinetics of this compound vary across AR-positive prostate cancer cell lines?

this compound exhibits dose- and time-dependent AR degradation:

Cell LineDC50 (nM)IC50 (nM)
LNCaP0.860.25
VCaP0.760.34
22Rv110.4183
Higher DC50 in 22Rv1 (castration-resistant) suggests reduced efficacy in models with AR splice variants .

Q. What experimental models are most appropriate for evaluating this compound's efficacy?

  • In vitro : Use AR-positive cell lines (LNCaP, VCaP) to quantify DC50/IC50 via Western blot (AR protein levels) and RT-qPCR (AR-regulated genes like PSA).
  • In vivo : VCaP xenograft mice treated with 50 mg/kg this compound (intraperitoneal) show AR degradation within 48 hours. Tumor tissue analysis via immunohistochemistry validates target engagement .

Advanced Research Questions

Q. What structural features of this compound contribute to its high potency?

  • Linker Design : A rigid 11-methylene linker optimizes distance between AR and VHL ligands.
  • Ethynyl Attachment : Enhances binding affinity compared to amide-based linkers.
  • VHL Ligand Configuration : Chiral phenyl-ring attachment improves E3 ligase engagement.
  • Heterocyclic Modifications : Improve solubility and pharmacokinetics .

Q. How does this compound overcome resistance mechanisms seen with AR antagonists like enzalutamide?

this compound degrades AR protein, rendering resistance mechanisms (e.g., AR mutations, overexpression) ineffective. In enzalutamide-resistant models, this compound achieves DC50 <10 nM, suppressing AR-regulated genes (e.g., KLK3) by >95% .

Q. What challenges arise in translating this compound's in vitro potency to in vivo efficacy?

  • Pharmacokinetics : Rapid clearance and poor tumor penetration limit sustained degradation.
  • Dosing Regimen : Single-dose studies show transient AR suppression; repeated dosing may be needed for tumor regression.
  • Toxicity : Off-target effects on VHL-dependent proteins require specificity validation .

Q. How is the proteasome dependency of this compound-mediated AR degradation validated?

Co-treatment with proteasome inhibitors (e.g., MG132, lactacystin) blocks AR degradation. RNAi knockdown of proteasome subunits (PSMB5) or VHL also abolishes activity, confirming mechanism .

Q. What contradictory findings exist regarding this compound's efficacy in castration-resistant vs. hormone-sensitive models?

While this compound shows nanomolar DC50 in hormone-sensitive LNCaP/VCaP, its DC50 rises to 10.4 nM in castration-resistant 22Rv1 (AR-V7 variant). This suggests reduced efficacy in splice-variant-rich tumors, necessitating combination therapies .

Q. How does linker length and composition influence this compound's degradation efficiency?

Systematic optimization revealed:

  • Optimal Length : ~11 methylene units balance steric flexibility and complex stability.
  • Heterocyclic Insertions : Pyridine/piperazine linkers enhance solubility without compromising binding.
  • Rigidity : Aryl ethers prevent linker folding, improving ternary complex formation .

Q. What methodological approaches assess this compound's specificity for AR degradation?

  • Off-Target Profiling : Proteome-wide mass spectrometry identifies non-AR proteins degraded >10%.
  • Rescue Experiments : Overexpression of AR mutants (e.g., T878A) tests degradation specificity.
  • CRISPR/Cas9 : AR-knockout cells confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARD-69
Reactant of Route 2
Reactant of Route 2
ARD-69

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.